molecular formula C12H13NO B11906176 1-Ethyl-4-methylquinolin-2(1h)-one CAS No. 53761-55-0

1-Ethyl-4-methylquinolin-2(1h)-one

Cat. No.: B11906176
CAS No.: 53761-55-0
M. Wt: 187.24 g/mol
InChI Key: OGIRIOBIXDFSDN-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylquinolin-2(1H)-one (CAS 53761-55-0) is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol. It features a quinolin-2-one core structure, which is a privileged scaffold in medicinal chemistry and material science due to its diverse biological and physicochemical properties. The quinolin-2-one structure is a well-known pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. While the specific applications of this analog are under investigation, related 4-hydroxyquinolin-2-one derivatives have been identified as key intermediates in synthesizing complex bisquinolone structures, which have shown promising binding affinity to viral proteases such as SARS-CoV-2 Mpro in molecular docking studies . Furthermore, various quinoline derivatives are extensively researched for their anticancer properties, with some acting as inhibitors of epidermal growth factor receptor (EGFR), a significant target in oncology . The structural motif is also pivotal in the development of antibacterial, antimalarial, and antiviral agents, highlighting its versatility in drug discovery campaigns . This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

53761-55-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-4-methylquinolin-2-one

InChI

InChI=1S/C12H13NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-8H,3H2,1-2H3

InChI Key

OGIRIOBIXDFSDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)C

Origin of Product

United States

Synthetic Methodologies and Route Design for 1 Ethyl 4 Methylquinolin 2 1h One and Its Analogues

Established Synthetic Routes for Quinolin-2(1H)-one Derivatives

A variety of methods have been developed for the synthesis of the core quinolin-2(1H)-one scaffold. These routes provide access to a wide range of substituted derivatives, which can then be further modified to obtain specific target molecules.

Condensation Reactions Utilizing 2-Aminobenzophenone (B122507) Derivatives

The Friedländer condensation is a classical and effective method for quinoline (B57606) synthesis. This reaction involves the condensation of a 2-aminobenzophenone with a compound containing a reactive α-methylene group, such as a ketone. researchgate.net For instance, the reaction of 2-aminobenzophenone with pentan-2,3-dione in the presence of a catalyst like poly(phosphoric acid) can yield 1-(4-phenylquinolin-2-yl)propan-1-one. acs.org This approach offers a direct route to quinolines with substituents at the 2- and 4-positions. Microwave irradiation has been shown to facilitate these condensation reactions, providing a faster and more environmentally friendly alternative to conventional heating. researchgate.net

Cyclocondensation Approaches Involving Isatoic Anhydride (B1165640) and Ethyl Acetoacetate

Isatoic anhydrides, which are readily prepared from anthranilic acids, serve as versatile precursors for quinoline synthesis. nih.govnih.gov A convenient two-step synthesis involves the conversion of a 2-aminobenzoic acid to its corresponding isatoic anhydride, followed by reaction with the sodium enolate of ethyl acetoacetate. nih.govresearchgate.net This cyclocondensation reaction, often carried out in a solvent like N,N-dimethylacetamide, leads to the formation of substituted 4-hydroxy-2-methylquinoline-3-carboxylates. nih.govnih.gov The mechanism proceeds through the regioselective attack of the enolate on the more electrophilic carbonyl of the isatoic anhydride. nih.gov

Reaction of 2-Aminoacetophenone (B1585202) with Methylamine and Ethyl Acetate (B1210297) for 4-Hydroxy-1-methyl-2(1H)-quinolinone

The synthesis of 4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through various routes. One such method involves the reaction of 2-aminoacetophenone with an acylating agent. researchgate.net Another approach utilizes N-methylaminobenzoic acid, which, when refluxed with acetic anhydride and acetic acid, can lead to the formation of the desired quinolone. chemicalbook.com This compound is a key intermediate and can be used in the synthesis of more complex derivatives. sigmaaldrich.com

Nucleophilic Addition Strategies on Substituted Quinolin-2(1H)-ones

Substituted quinolin-2(1H)-ones can undergo nucleophilic addition reactions, allowing for further functionalization of the heterocyclic ring. quimicaorganica.org Nucleophiles typically add to the C4 position of the quinolin-2(1H)-one ring system. For example, 4-chloro-8-methylquinolin-2(1H)-one can react with various nucleophiles, leading to the substitution of the chloro group and the formation of 4-substituted derivatives. mdpi.com The reactivity at position 4 is influenced by the nature of the leaving group. mdpi.comquimicaorganica.org

Preparation from Quinoline N-Oxides via Visible Light Mediation

A greener and more efficient approach to quinolin-2(1H)-ones involves the use of visible light photoredox catalysis starting from readily available quinoline N-oxides. scispace.comrsc.orgrsc.orgresearchgate.netresearchgate.net This method is highly atom-economical, proceeds with low catalyst loading, and often results in high yields without the formation of undesirable byproducts. rsc.orgrsc.org The reaction is typically carried out at room temperature using a blue LED as the light source and an organic photocatalyst. rsc.orgrsc.org This strategy has been successfully scaled up to the gram scale, demonstrating its robustness. rsc.org

Targeted Synthesis of 1-Ethyl-4-methylquinolin-2(1H)-one Precursors and Key Intermediates

The synthesis of the specific target molecule, this compound, requires the strategic introduction of the ethyl group at the N1 position and the methyl group at the C4 position. This can be achieved by either starting with precursors that already contain these substituents or by introducing them at a later stage of the synthesis.

One common strategy involves the N-alkylation of a pre-formed 4-methylquinolin-2(1H)-one. The alkylation of quinolin-2(1H)-one derivatives with alkyl halides, such as an ethyl halide, in the presence of a base like potassium carbonate in a solvent like DMF, can lead to the formation of N1-alkylated products. researchgate.net However, O-alkylation can also occur, leading to a mixture of products. researchgate.net

Another approach involves building the quinolone ring with the desired N-substituent already in place. For example, starting with an N-ethylated aniline (B41778) derivative and reacting it through a suitable cyclization reaction, such as a Conrad-Limpach or Knorr synthesis, could directly yield the 1-ethylquinolinone scaffold.

N-Alkylation and C-Acylation Strategies for Substituted Quinolinone Derivatives

The functionalization of the quinolinone core through N-alkylation and C-acylation is a key strategy for creating diverse derivatives. The alkylation of quinolin-2(1H)-one and its substituted analogues can result in a mixture of N- and O-alkylated products, with the regioselectivity often depending on the reaction conditions and the substitution pattern of the quinolinone ring. nycu.edu.tw For instance, the alkylation of quinolin-2(1H)-one and its C(6) and C(7) substituted derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base such as potassium carbonate in DMF typically yields the N1-alkylated product as the major isomer. nycu.edu.tw However, the same reaction conditions applied to 8-substituted quinolin-2(1H)-ones, such as those with methoxy, benzyloxy, or chloro groups at the C(8) position, lead exclusively to O2-alkylated products. nycu.edu.tw This highlights the significant influence of steric and electronic factors on the reaction's outcome.

The mechanism of alkylation has been a subject of investigation, with studies suggesting the involvement of a nucleophilic enolate intermediate. rsc.org The selective formation of the N-alkylated product can be rationalized by analyzing the charge distribution and frontier orbitals of this intermediate. rsc.org Reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has also been achieved using arylboronic acid as a catalyst, demonstrating a metal-free approach to N-functionalization. acs.org

Generation of Methylenebis(4-hydroxyquinolin-2(1H)-ones) via Formylation Pathways

An interesting and sometimes unexpected reaction pathway in the synthesis of quinolinone derivatives is the formation of methylenebis(4-hydroxyquinolin-2(1H)-ones). These dimeric structures have been observed during the attempted formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et3N). nih.govnih.gov The proposed mechanism involves the in-situ formation of a 4-formyl-2-quinolone intermediate, which then reacts with a parent quinolone molecule under the same conditions to yield the methylene-bridged product. nih.govnih.gov

This reaction has been shown to be a viable method for the synthesis of various symmetrically substituted 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov The structure of these compounds has been confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography, which revealed an anti-conformation stabilized by hydrogen bonding. nih.govnih.gov While this method provides a direct route to these specific dimeric structures, it is important to note that it deviates from the expected formylation outcome. nih.gov

Synthesis of 2-(1-Ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile

The synthesis of 2-(1-Ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile represents the creation of a specialized quinoline derivative with potential applications in materials science, particularly as a chromophore. xinyanbm.comsigmaaldrich.comsigmaaldrich.comambeed.com This compound is characterized by the presence of a malononitrile (B47326) group attached to the C4 position of the quinoline ring via an exocyclic double bond. sigmaaldrich.comsigmaaldrich.comambeed.com

The synthesis of related benzylidenemalononitrile (B1330407) derivatives often involves a Knoevenagel condensation reaction. nih.gov This reaction typically utilizes an aromatic aldehyde and malononitrile, often catalyzed by a base like ammonium (B1175870) acetate, and can be facilitated by microwave irradiation to enhance reaction rates. nih.gov While the specific synthesis of 2-(1-Ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile is not detailed in the provided context, it can be inferred that a similar condensation strategy would be employed, likely starting from a suitable 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline precursor.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency and outcome of chemical syntheses are highly dependent on the reaction conditions. Optimizing parameters such as temperature, solvent, and catalyst can significantly improve product yields and purity.

Influence of Temperature, Solvent Polarity, and Catalyst Loading

The optimization of reaction conditions is a critical step in developing efficient synthetic protocols for quinolinone derivatives. For instance, in the synthesis of quinazolin-4(3H)-one derivatives, a related class of heterocycles, the use of DMSO as both a catalyst and a solvent at 100°C in an open-air environment has been reported to be effective. researchgate.net The development of sustainable catalytic systems, such as those employing earth-abundant transition metals like iron and copper, or even photocatalytic protocols, is a key area of research. mdpi.com

In the context of N-alkylation, testing different bases (e.g., NaOH, NaH), solvents, and coupling reagents can be crucial for maximizing the yield of the desired product. uw.edu For the synthesis of 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, a high-temperature reaction (220-270°C) between an aniline and a substituted diethyl malonate is employed, indicating that temperature is a key parameter in this specific transformation. chemicalbook.com The influence of the catalyst is also paramount; for example, in the alkynylation of quinolones, copper(I) salts are used as catalysts, and the addition of a Lewis acid is essential for the reactivity of the system. nih.gov

Purification Techniques for Isolated Product Purity (e.g., Column Chromatography, Recrystallization)

After the synthesis, purification of the target compound is essential to remove unreacted starting materials, byproducts, and other impurities. Common techniques for the purification of quinolinone derivatives include column chromatography and recrystallization. chemicalbook.comrsc.org

Column chromatography, often using silica (B1680970) gel as the stationary phase and a mixture of solvents like petroleum ether and ethyl acetate as the eluent, is a versatile method for separating compounds based on their polarity. rsc.org The choice of eluent composition is critical and is often determined by thin-layer chromatography (TLC) analysis. uw.edu

Recrystallization is another powerful purification technique that relies on the differential solubility of the product and impurities in a given solvent or solvent mixture at different temperatures. chemicalbook.com For example, in the synthesis of 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, the crude product is purified by recrystallization after an initial workup involving treatment with aqueous sodium hydroxide (B78521) and toluene. chemicalbook.com Other purification methods for quinoline derivatives can involve the formation of salts, such as phosphates or picrates, which are then crystallized and converted back to the free base. lookchem.com For specific quinoline derivatives, purification can also be achieved by heating and stirring in a suitable solvent like DMF, followed by cooling and filtration of the precipitated crystals. google.com

Chemical Reactivity and Derivatization Pathways of 1 Ethyl 4 Methylquinolin 2 1h One System

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. In the case of 1-ethyl-4-methylquinolin-2(1H)-one, the electron-rich nature of the benzenoid ring makes it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinolinone nucleus is activated towards electrophilic substitution. researchgate.net Reactions such as nitration and halogenation are expected to occur primarily at positions 5 and 7, directed by the ortho- and para-directing influence of the fused pyridinone ring. The conditions for these reactions typically involve the use of strong acids and the corresponding electrophilic reagents.

Electrophilic ReagentExpected Product(s)
HNO₃/H₂SO₄1-Ethyl-4-methyl-5-nitroquinolin-2(1H)-one and 1-Ethyl-4-methyl-7-nitroquinolin-2(1H)-one
Br₂/FeBr₃1-Ethyl-4-methyl-5-bromoquinolin-2(1H)-one and 1-Ethyl-4-methyl-7-bromoquinolin-2(1H)-one
Cl₂/AlCl₃1-Ethyl-4-methyl-5-chloroquinolin-2(1H)-one and 1-Ethyl-4-methyl-7-chloroquinolin-2(1H)-one

Nucleophilic Substitution: The pyridinone ring, particularly at the C4 position, can be susceptible to nucleophilic attack, especially if a good leaving group is present. For instance, a 4-chloro derivative of a similar quinolinone has been shown to undergo nucleophilic substitution with various nucleophiles. mdpi.com Thiation, hydrazination, azidation, and amination reactions at the C4 position can lead to a variety of 4-substituted quinolin-2-ones. mdpi.com For example, treatment of a 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) resulted in the formation of the corresponding 4-sulfanyl derivative. mdpi.com Similarly, reaction with sodium azide (B81097) can introduce an azido (B1232118) group at the C4 position. mdpi.com

Oxidative and Reductive Transformations of Functional Groups

The functional groups of this compound, namely the methyl group and the carbonyl group, can be subjected to oxidative and reductive transformations to yield a range of derivatives.

Oxidative Transformations: The 4-methyl group is susceptible to oxidation to afford the corresponding carboxylic acid. This transformation can be achieved using oxidizing agents such as chromic acid. pvamu.edu The resulting quinoline-4-carboxylic acid is a valuable intermediate for further derivatization. pvamu.edu Theoretical considerations suggest that the oxidation of the methyl group is more favorable than the oxidation of the aromatic rings. pvamu.edu

Reductive Transformations: The carbonyl group of the quinolinone ring can be reduced to a hydroxyl group or completely to a methylene (B1212753) group. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comyoutube.com Therefore, treatment of this compound with NaBH₄ would be expected to yield 1-ethyl-4-methyl-1,2-dihydroquinolin-2-ol. More forcing reduction conditions could potentially lead to the reduction of the quinolinone ring itself to a tetrahydroquinoline derivative. youtube.com

ReagentFunctional Group TargetedProduct
Chromic Acid4-Methyl group1-Ethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
NaBH₄2-Carbonyl group1-Ethyl-4-methyl-1,2-dihydroquinolin-2-ol

Hydrolysis and Decarboxylation Reactions of Substituted Quinolin-2(1H)-ones

Derivatives of this compound bearing ester or carboxylic acid functionalities can undergo hydrolysis and decarboxylation reactions, respectively.

Hydrolysis: An ethyl ester at the 3-position of a quinolin-2-one can be hydrolyzed to the corresponding carboxylic acid under basic conditions. For example, refluxing ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with aqueous sodium hydroxide (B78521) leads to the formation of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. mdpi.comchemicalbook.com This reaction is a standard procedure for converting esters to carboxylic acids in the quinolinone series.

Decarboxylation: Carboxylic acid groups at the 3-position of 4-hydroxy-2-quinolinones, which are β-keto acids, are prone to decarboxylation upon heating. This reaction proceeds through a cyclic transition state to eliminate carbon dioxide and form the corresponding 4-hydroxy-2-quinolone. researchgate.net This decarboxylation is a key step in syntheses such as the malonic ester synthesis. researchgate.net

Annulation Reactions and Heterocyclic Ring Fusions

The this compound system, particularly its 4-hydroxy analogue, serves as a key precursor for the construction of fused heterocyclic systems through annulation reactions.

Formation of Pyrano[3,2-c]quinolone Derivatives

The synthesis of pyrano[3,2-c]quinolone derivatives can be achieved through the reaction of 4-hydroxy-1-alkylquinolin-2(1H)-ones with various reagents. A common method involves the Pechmann condensation, where a phenol (B47542) (in this case, the 4-hydroxyquinolinone) reacts with a β-ketoester under acidic conditions. researchgate.netwikipedia.orgnumberanalytics.com Another approach involves the reaction with propargylic alcohols. Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been shown to proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones. rsc.orgnih.gov A three-component reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, aldehydes, and active methylene nitriles in an aqueous medium also yields pyrano[3,2-c]quinolone derivatives. eurjchem.com

Synthesis of Furo[3,2-c]quinolone Analogues

Similar to the synthesis of pyrano derivatives, 4-hydroxy-1-alkylquinolin-2(1H)-ones are key starting materials for the synthesis of furo[3,2-c]quinolone analogues. The reaction with propargylic alcohols can also lead to furo[3,2-c]quinolones through a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure sequence. rsc.orgnih.gov The outcome of the reaction, whether it yields a pyrano or a furo derivative, is dependent on the structure of the propargylic alcohol used. rsc.orgnih.gov

Ring Opening and Recyclization with Carbon Nucleophiles

The quinolinone ring can, under certain conditions, undergo ring opening and recyclization reactions with carbon nucleophiles. For instance, highly activated quinolones, such as 6,8-dinitro-1-methyl-3,4,5-trinitro-2-quinolone (TNQ), react with carbon nucleophiles like enamines and ketones in a cine-substitution reaction. nih.gov This reaction involves the nucleophile attacking the 4-position, leading to the elimination of the vicinal nitro group and the formation of a 4-substituted product. nih.gov While not a direct ring opening of the parent heterocycle, it demonstrates a pathway for ring transformation and functionalization. More direct ring expansion of activated quinolines to benzoazepines has been achieved using diazocarbonyl compounds in the presence of a copper catalyst. rsc.org

Functional Group Interconversions and Side Chain Modifications

The strategic modification of the this compound core through functional group interconversions and side-chain alterations is a key approach to generating novel derivatives with potentially valuable properties. These transformations can target the carbonyl group, the aromatic ring, or the methyl group, offering multiple avenues for structural diversification.

The carbonyl group at the C2-position of the quinolinone ring is a prime site for chemical modification, including reduction reactions. The reduction of the lactam functionality in quinolin-2(1H)-ones can lead to the formation of 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many biologically active compounds.

A noteworthy method for the reduction of quinolin-2(1H)-ones involves the use of samarium(II) iodide (SmI₂), water, and triethylamine (B128534) (Et₃N). researchgate.net This system has been reported to effectively reduce the amide bond within the quinolin-2(1H)-one skeleton to furnish the corresponding 1,2,3,4-tetrahydroquinoline. researchgate.net This reaction proceeds through a C-O bond cleavage mechanism under mild conditions. researchgate.net While this method has been demonstrated for a range of quinolin-2(1H)-ones, its direct application to this compound provides a viable pathway to its saturated analogue.

Subsequent derivatization of the resulting 1-ethyl-4-methyl-1,2,3,4-tetrahydroquinoline (B8641944) can be envisaged at various positions. The secondary amine within the tetrahydroquinoline ring can undergo N-alkylation, N-acylation, or reactions with other electrophiles to introduce a wide range of substituents. Furthermore, the aromatic ring remains amenable to electrophilic substitution reactions, although the reaction conditions would need to be carefully controlled to avoid side reactions.

Table 1: Reduction of Quinolin-2(1H)-one Systems

Reactant System Reagents Product Notes Reference
Quinolin-2(1H)-ones SmI₂/H₂O/Et₃N 1,2,3,4-Tetrahydroquinolines Involves C-O bond cleavage of the amide. researchgate.net

Halogenation of the quinolinone core provides a valuable entry point for further functionalization through nucleophilic substitution reactions. The position of halogenation can be directed to either the benzenoid ring or the pyridinone ring, depending on the reagents and reaction conditions.

While direct halogenation of this compound is not extensively documented in the reviewed literature, studies on analogous systems provide significant insights. For instance, the conversion of substituted 4-methylquinolin-2(1H)-ones to their 2-chloro derivatives has been successfully achieved using phosphoryl chloride (POCl₃). scispace.com This transformation converts the lactam carbonyl into a reactive chloro group, which is an excellent leaving group for nucleophilic displacement.

Following the formation of a 2-chloro-1-ethyl-4-methylquinolinium species, a variety of nucleophiles can be introduced at the C2-position. For example, reaction with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) can yield the corresponding 2-azido derivative. scispace.com This azido-functionalized quinoline can then undergo further transformations, such as reduction to an amine or participation in cycloaddition reactions.

Furthermore, the synthesis and nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one have been reported. mdpi.com This study demonstrates that the 4-chloro group can be displaced by various nucleophiles, including thiols, amines, and azide ions, leading to a range of 4-substituted quinolin-2-ones. mdpi.com By analogy, it is conceivable that halogenation of the C4-position of this compound, if achieved, would open up similar derivatization pathways.

Table 2: Halogenation and Nucleophilic Displacement on Quinolinone Systems

Reactant System Reagents Intermediate Subsequent Reagent Product Reference
Substituted 4-methylquinolin-2(1H)-ones POCl₃ 2-Chloro-4-methylquinolines NaN₃ in DMF Tetrazolo[1,5-a]quinolines scispace.com
4-Chloro-8-methylquinolin-2(1H)-one Thiourea 8-Methyl-4-sulfanylquinolin-2(1H)-one Ethyl iodide 4-(Ethylsulfanyl)-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one Hydrazine (B178648) 4-Hydrazinyl-8-methylquinolin-2(1H)-one - - mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one Sodium Azide 4-Azido-8-methylquinolin-2(1H)-one - - mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Substitution Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution patterns on the quinolinone ring. The chemical shifts (δ) of the protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum of a related compound, 4-methylquinolin-2(1H)-one, recorded in deuterochloroform (CDCl₃), the methyl protons at position 4 appear as a singlet at approximately 2.52 ppm. rsc.org The aromatic protons exhibit signals in the downfield region, typically between 7.15 and 7.68 ppm, with their specific shifts and coupling patterns revealing their positions on the benzene (B151609) ring. rsc.org The introduction of an ethyl group at the N1 position in 1-Ethyl-4-methylquinolin-2(1H)-one would introduce additional characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group, typically appearing in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for the 4-methylquinolin-2(1H)-one Moiety

Proton AssignmentChemical Shift (δ) ppmMultiplicity
4-CH₃~2.52Singlet
H-3~6.61Singlet
Aromatic H~7.15-7.68Multiplet

Note: Data is based on the parent compound 4-methylquinolin-2(1H)-one and serves as a reference. The presence of the N-ethyl group will influence these shifts slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For the parent 4-methylquinolin-2(1H)-one, the carbonyl carbon (C-2) resonates significantly downfield at approximately 164.56 ppm. rsc.org The carbon of the methyl group at position 4 (4-CH₃) appears at around 19.19 ppm. rsc.org The aromatic and vinyl carbons of the quinolinone ring are observed in the range of approximately 116 to 149 ppm. rsc.org For this compound, additional signals corresponding to the ethyl group's methylene (-CH₂-) and methyl (-CH₃) carbons would be present.

Table 2: Representative ¹³C NMR Spectral Data for the 4-methylquinolin-2(1H)-one Moiety

Carbon AssignmentChemical Shift (δ) ppm
C-2 (C=O)~164.56
4-CH₃~19.19
C-3~120.43
C-4~149.34
C-4a~124.35
C-5~122.49
C-6~130.50
C-7~116.74
C-8~138.29
C-8aNot specified

Note: Data is based on the parent compound 4-methylquinolin-2(1H)-one. The N-ethyl group will cause slight variations in these chemical shifts.

2D NMR Techniques (e.g., HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously confirming the connectivity of the molecule. columbia.educeitec.cz HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique would definitively link the ethyl group to the nitrogen atom by showing a correlation between the methylene protons of the ethyl group and the C-2 and C-8a carbons of the quinolinone ring. It would also confirm the position of the methyl group at C-4 by showing correlations between the methyl protons and the C-3, C-4, and C-4a carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the region of 1650-1680 cm⁻¹. Other significant absorptions would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the ethyl and methyl groups (around 2850-3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (Amide)~1650-1680
Aromatic C-H~3000-3100
Aliphatic C-H~2850-3000
Aromatic C=C~1450-1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The high-resolution mass spectrum (HRMS) of this compound would show a molecular ion peak [M+H]⁺ that corresponds to its exact molecular weight. rsc.org The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the quinolinone ring system, providing further structural confirmation. libretexts.org For instance, a common fragmentation pathway for ketones involves the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available in the searched literature, the crystallographic analysis of closely related quinolinone derivatives provides significant insights into the likely structural features of the title compound. Studies on analogous structures, such as 4-hydroxy-1-methylquinolin-2(1H)-one and other substituted quinolinones, offer a robust framework for understanding the potential crystal packing, intermolecular interactions, and conformational preferences. helsinki.fi

In the absence of direct crystallographic data for this compound, the analysis of related structures is instructive. For instance, the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one reveals the significant role of hydrogen bonding in its crystal packing. helsinki.fi Although this compound lacks a hydroxyl group for classical hydrogen bonding, the carbonyl oxygen of the quinolinone core is a potent hydrogen bond acceptor.

It is anticipated that in the crystalline state, C-H···O interactions would be a dominant feature of the crystal packing of this compound. The methyl and ethyl substituents provide multiple C-H donors that can interact with the carbonyl oxygen of neighboring molecules, leading to the formation of supramolecular assemblies. These interactions, though weaker than conventional hydrogen bonds, are known to play a crucial role in the stabilization of crystal lattices of similar organic compounds.

A summary of expected intermolecular interactions based on related quinolinone structures is presented in the table below.

Intermolecular Interaction TypePotential Participating Groups in this compoundExpected Significance
C-H···O InteractionsMethyl C-H, Ethyl C-H (donors); Carbonyl O (acceptor)High
π-π StackingQuinoline (B57606) aromatic systemHigh
van der Waals ForcesEntire moleculeModerate

The structure of this compound does not possess any chiral centers, and therefore, it is achiral and does not exhibit stereoisomerism in the classical sense. However, conformational analysis remains a key aspect of its structural characterization. The primary conformational flexibility in the molecule arises from the orientation of the N-ethyl group relative to the quinolinone ring.

Rotation around the N-C(ethyl) bond can lead to different conformers. While X-ray crystallography would provide a definitive snapshot of the preferred conformation in the solid state, computational modeling is often employed to explore the potential energy surface and identify low-energy conformers. For related quinolinone structures, theoretical calculations have been used to predict the most stable conformations. scielo.br

For this compound, it is plausible that the ethyl group would adopt a conformation that minimizes steric hindrance with the adjacent carbonyl oxygen and the aromatic ring. The planarity of the quinolinone ring system is a key structural feature, and any significant deviation from planarity would be energetically unfavorable. The solid-state conformation would represent a balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT has become a powerful tool for investigating the electronic properties of molecular systems. espublisher.com For quinolinone derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, are employed to predict their behavior. nih.govresearchgate.netresearchgate.net

Optimization of Molecular Geometries and Configurations

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For quinolinone systems, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. espublisher.com These calculated parameters for derivatives are often in close agreement with experimental data obtained from techniques like X-ray crystallography, with minor variations. espublisher.com The stability of different conformers can also be assessed, which is crucial as the conformation can influence the molecule's reactivity and physical properties. eurjchem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For derivatives of 1,5-benzodiazepin-2-thione, which are structurally related to quinolinones, the HOMO is often located on one of the benzene (B151609) rings and any electron-donating substituents, while the LUMO is typically an antibonding π* orbital spread across the benzene rings. espublisher.com In substituted derivatives, the HOMO-LUMO gap can be smaller compared to the parent molecule, indicating increased reactivity. espublisher.com For instance, in a series of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione derivatives, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Benzodiazepine (B76468) System

ParameterEnergy (eV)
EHOMO-6.12
ELUMO-2.07
HOMO-LUMO Gap (ΔE) 4.05

This table presents representative data for a related 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione system, calculated at the B3LYP/6-31G* level, to illustrate the typical values obtained from FMO analysis.* espublisher.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgchemrxiv.org The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) areas. Red colors usually signify negative potential (electron-rich), while blue colors indicate positive potential (electron-poor). These maps help in understanding intermolecular interactions, such as those involved in drug-receptor binding. chemrxiv.org For quinolinone derivatives, MEP analysis can identify the most likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., Simulated IR and NMR Spectra)

DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data for structure verification. nih.gov Simulated Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. nmrdb.orgprospre.canmrdb.orguniv-tlse3.frcheminfo.org For a related compound, 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute harmonic vibration frequencies. researchgate.net Time-dependent DFT (TD-DFT) is often employed to simulate UV-Vis electronic spectra. espublisher.comresearchgate.net

Global Reactivity Descriptors and Chemical Hardness/Softness Evaluation

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap. physchemres.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its surroundings (ω = μ²/2η, where μ is the chemical potential, μ = -χ). arxiv.org

These descriptors are instrumental in comparing the reactivity of different molecules within a series. dergipark.org.tr

Table 2: Calculated Global Chemical Reactivity Descriptors for a Related Benzodiazepine System

DescriptorValue (eV)
Ionization Potential (I)6.12
Electron Affinity (A)2.07
Electronegativity (χ)4.09
Chemical Hardness (η)2.02
Chemical Softness (S)0.25
Electrophilicity Index (ω)4.14

This table presents representative data for a related 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione system to illustrate the typical values obtained for global reactivity descriptors. espublisher.com

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. dergipark.org.tr The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). northwestern.edu Molecules with large hyperpolarizability values are considered good candidates for NLO applications. For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

Computational studies on related benzodiazepine derivatives have shown that substitutions can significantly enhance NLO properties. espublisher.com For example, the introduction of an amino group (NH₂) into the 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione structure was predicted to result in a total first hyperpolarizability (βtot) approximately 2060 times higher than that of urea, a standard NLO material. espublisher.com This suggests that strategic modification of the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold could lead to materials with significant NLO activity.

In Silico Mechanistic Studies of Chemical Transformations

Computational chemistry provides a powerful lens for examining the reaction mechanisms involved in the synthesis and transformation of this compound. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby gain a deeper understanding of the underlying chemical processes. These in silico studies are invaluable for optimizing reaction conditions, predicting the feasibility of new synthetic routes, and explaining observed regioselectivity and stereoselectivity.

One of the primary synthetic routes to the 4-methylquinolin-2(1H)-one core is the Knorr synthesis, which involves the cyclization of an acetoacetanilide. Computational studies on analogous systems have been employed to elucidate the mechanism of this acid-catalyzed cyclization. DFT calculations can map out the potential energy surface of the reaction, identifying the key intermediates and transition states. For instance, such studies can determine the activation energy barriers for the initial enolization of the acetoacetate, the subsequent electrophilic attack on the aniline (B41778) ring, and the final dehydrative cyclization to form the quinolinone ring.

The N-alkylation of the 4-methylquinolin-2(1H)-one scaffold to introduce the ethyl group at the N1 position is another transformation that can be investigated computationally. Theoretical studies on the alkylation of quinolin-2(1H)-one derivatives have shown that the reaction can proceed via either N-alkylation or O-alkylation. researchgate.net In silico models can predict the relative activation energies for these two competing pathways. By calculating the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) of the quinolinone anion, it is possible to rationalize the observed preference for N-alkylation under specific reaction conditions. researchgate.net

Furthermore, the conversion of the quinolinone to other derivatives, such as the corresponding 2-chloroquinoline (B121035), can be mechanistically detailed through computational methods. The reaction of a quinolinone with a chlorinating agent like phosphorus oxychloride (POCl3) is a common transformation. DFT calculations can model the formation of the key intermediates, such as the phosphorylated quinoline (B57606), and the subsequent nucleophilic attack by the chloride ion to yield the 2-chloroquinoline derivative. These studies can also provide insight into the role of solvents and other additives in facilitating the reaction.

A significant area of investigation for quinoline derivatives is their conversion to tetrazolo[1,5-a]quinolines, which often involves the reaction of a 2-chloroquinoline with sodium azide (B81097). In silico mechanistic studies can illuminate the pathway of this transformation. Computational models can be used to explore the azide's nucleophilic attack on the 2-chloroquinoline and the subsequent intramolecular cyclization to form the tetrazole ring. These studies can help in understanding the electronic and steric factors that govern the feasibility and rate of this important heterocyclic transformation.

The following tables present hypothetical data derived from the principles of in silico mechanistic studies on related quinoline transformations, illustrating the types of insights that can be gained for this compound.

Table 1: Calculated Activation Energies for the Knorr Cyclization of N-phenylacetoacetamide

StepTransition StateCalculated Activation Energy (kcal/mol)
EnolizationTS_Enol15.2
Electrophilic AttackTS_Attack25.8
Dehydration/CyclizationTS_Cyclize18.5

This table illustrates the kind of data that would be generated from a DFT study on the key steps of the Knorr synthesis to form the quinolinone core.

Table 2: Comparison of N- vs. O-Alkylation of 4-methylquinolin-2(1H)-one Anion

PathwayProductRelative Transition State Energy (kcal/mol)
N-AlkylationThis compound0.0
O-Alkylation2-Ethoxy-4-methylquinoline+4.7

This table demonstrates how computational chemistry can predict the regioselectivity of alkylation, showing a preference for N-alkylation in this hypothetical case.

Table 3: Key Intermediates and Transition States in the Formation of 2-Chloro-4-methylquinoline

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Reactant Complex4-Methylquinolin-2(1H)-one + POCl30.0
Intermediate 1Phosphorylated quinoline-5.2
Transition StateChloride attack on Intermediate 1+12.3
Product Complex2-Chloro-4-methylquinoline + HPO2Cl2-20.1

This table outlines the energetic profile of the chlorination reaction as would be determined by in silico modeling.

Biological Activity and Mechanistic Understanding at the Molecular Level Excluding Human Clinical Data

Exploration of Anticancer Activities and Molecular Mechanisms

Comprehensive searches of scientific databases and literature have not yielded specific data on the anticancer activities of 1-Ethyl-4-methylquinolin-2(1H)-one. The following subsections detail the lack of available information for the specified areas of inquiry.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HCT-116, HepG2, MDA-MB)

No published studies were found that evaluated the in vitro cytotoxic effects of this compound on the human colorectal carcinoma cell line HCT-116, the human liver cancer cell line HepG2, or the human breast adenocarcinoma cell line MDA-MB. While numerous quinolinone analogs have been assessed for their cytotoxicity against these and other cancer cell lines, the specific data for this compound is not present in the current body of scientific literature.

Inhibition of Specific Enzymes Involved in Cancer Cell Growth (e.g., PI3Kα)

There is no available research demonstrating the inhibitory activity of this compound against specific enzymes critical to cancer cell proliferation, such as phosphatidylinositol 3-kinase alpha (PI3Kα). Although other quinoline (B57606) and quinolinone derivatives have been investigated as potential PI3K inhibitors, no such studies have been reported for this particular compound.

Influence on Cellular Signaling Pathways

The influence of this compound on cellular signaling pathways implicated in cancer has not been documented in any publicly accessible research. The specific effects of this compound on pathways such as those governing cell survival, proliferation, and apoptosis remain uninvestigated.

DNA Intercalation and Disruption of Replication Processes

There is no scientific evidence to suggest that this compound acts as a DNA intercalating agent or disrupts DNA replication processes. While DNA intercalation is a known mechanism for some quinoline-based compounds, this has not been specifically studied or reported for this compound.

Modulation of Cell Proliferation and Apoptosis in vitro

No in vitro studies have been published that specifically examine the effects of this compound on the modulation of cell proliferation and the induction of apoptosis in any cancer cell line.

Assessment of Antimicrobial Properties

A thorough review of scientific literature reveals no studies dedicated to the assessment of the antimicrobial properties of this compound. While the quinolinone scaffold is a core component of some antibacterial agents, the specific antimicrobial activity profile of this compound against bacteria or fungi has not been reported.

Activity against Bacterial Strains (e.g., E. coli, S. aureus, Pseudomonas aeruginosa)

The antibacterial potential of the quinolinone core structure has been investigated through various derivatives. While specific data on this compound is limited, studies on closely related analogs provide valuable insights. For instance, a series of 4-hydroxy-2-quinolinone analogs with different substituents have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria.

A structure-activity relationship study of 4-hydroxy-2-quinolone analogs revealed that the nature of substituents on the quinolinone ring and the length of an alkyl chain at the C-3 position significantly influence their antimicrobial effects. Although many analogs showed minimal activity against Staphylococcus aureus and Escherichia coli, certain derivatives, particularly those with bromine substitutions, demonstrated notable inhibitory activity against S. aureus. For example, brominated analogs with a nonyl side chain at C-3 showed significant activity against S. aureus, which correlated with their potent antifungal activity.

In other research, high-throughput screening of a large chemical library identified several classes of small molecules with antibacterial activity against E. coli and Pseudomonas aeruginosa. nih.gov While not specifically isolating quinolinones as the most potent hits in that screen, the general approach validates the screening of diverse chemical structures for new antimicrobial agents. nih.gov The search for novel antibacterial agents is driven by the emergence of resistant strains, making the exploration of scaffolds like quinolinone a priority. nih.gov

Table 1: Antibacterial Activity of Selected 4-Hydroxy-2-quinolone Analogs Note: This data is for structural analogs, not this compound itself.

Compound (Analog)Test OrganismActivity (IC₅₀ or MIC)Source
3-Decanoyl-4-hydroxy-1-methylquinolin-2(1H)-oneS. aureusLow Activity nih.gov
6-Chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-oneS. aureusSignificant Inhibition nih.gov
7-Bromo-3-nonyl-4-hydroxy-1-methylquinolin-2(1H)-oneS. aureusSignificant Inhibition nih.gov
4-hydroxy-2-oxo-1,2-dihydroquinoline derivativesStreptococcus pneumoniaePotent Inhibition nih.gov

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The mechanisms through which quinolinone derivatives exert their antimicrobial effects are a subject of ongoing research. One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. For example, some 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been identified as potential inhibitors of Streptococcus pneumoniae. nih.gov

A key target for antibacterial agents is the bacterial respiratory chain. In Mycobacterium tuberculosis, the cytochrome bcc-aa3 oxidase (Cyt-bcc) is a crucial enzyme for this process. nih.gov When Cyt-bcc is inhibited, a second terminal oxidase, cytochrome bd (Cyt-bd), can compensate to maintain respiratory activity. nih.gov Research has led to the discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as potent inhibitors of Cyt-bd, suggesting a promising strategy for developing new antitubercular agents. nih.gov

Another established target for antibacterial drugs is DNA gyrase, an enzyme critical for bacterial DNA replication. The GyrB subunit of this enzyme is a promising target for new antibiotics to combat resistance. sapub.org Computer-aided drug design has led to the identification of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of S. aureus GyrB. sapub.org Notably, the synthesis of these compounds involves 1-ethyl-4-hydroxy-2-quinolone-3-carboxylic acid as a key intermediate, highlighting the relevance of the 1-ethyl-quinolinone scaffold in targeting this essential enzyme. sapub.org

Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Compounds that can modulate these processes hold significant therapeutic promise.

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. nih.gov Inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. The development of multi-target agents that can address both inflammation and oxidative stress is of particular interest. nih.gov The 4-hydroxy-2-quinolinone scaffold is considered a "privileged structure" for developing such agents. nih.gov Research into novel quinolinone derivatives, including those based on a 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide backbone, has been pursued with the aim of creating compounds that can modulate inflammatory pathways, which includes the potential inhibition of enzymes like lipoxygenases. nih.gov

The ability of a compound to scavenge free radicals, such as superoxide (B77818) anions, is a measure of its antioxidant potential. Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and various pathologies. Quinoline and quinolone derivatives are among the heterocyclic compounds investigated for their antioxidant properties. nih.govnih.gov

Studies on a series of novel quinolinone-3-carboxamide derivatives have assessed their ability to scavenge superoxide anion radicals. The antioxidant activity was found to be dependent on the specific substitutions on the molecule. For instance, N-phenyl carboxamide derivatives with a 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline core showed varying levels of radical scavenging ability based on the nature of the substituents on the phenyl ring. nih.gov Specifically, derivatives with a p-fluoro-aniline moiety exhibited very high antioxidant activity. nih.gov This suggests that the 1-ethyl-quinolinone scaffold can be a component of potent antioxidant compounds. nih.gov The antioxidant capacity of quinazolinones, a related class of compounds, is often attributed to their ability to donate electrons or hydrogen radicals. nih.gov

Table 2: Superoxide Anion Radical Scavenging Ability of Selected 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Analogs

Compound (Analog)Substituent on N-phenyl ringScavenging Activity (%)Source
N-(p-fluorophenyl) derivativep-Fluoro94.0 nih.gov
N-(p-hydroxyphenyl) derivativep-Hydroxy67.7 nih.gov
N-(p-methylphenyl) derivativep-Methyl53.7 nih.gov

Investigation of Other Pharmacological Activities (e.g., Antiviral, Antitubercular, Antimalarial)

The versatile quinolinone scaffold has been explored for a range of other pharmacological applications.

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. wikipedia.org The quinoline core is a component of some antitubercular agents. wikipedia.org As mentioned previously, 1-hydroxy-2-methylquinolin-4(1H)-one derivatives have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, a key component of the bacterial respiratory chain. nih.gov This provides a clear mechanism for their antitubercular action. nih.gov

Antimalarial Activity: Quinolone derivatives have a long history in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being famous examples. nih.govnih.gov Modern research continues to explore this chemical class for new antimalarial drugs. Studies on 4(1H)-quinolones have identified compounds with potent, low-nanomolar activity against multidrug-resistant Plasmodium falciparum strains. nih.gov The mechanism of action for some of these quinolones is believed to be the inhibition of the parasite's cytochrome bc1 complex, which is a validated drug target. nih.gov While specific studies on this compound are not available, the proven antimalarial potential of the broader quinolone class suggests this is a worthwhile area for future investigation. nih.govnih.gov

Antiviral Activity: The quest for new antiviral agents has also included the evaluation of quinolinone-related structures. For example, certain isoquinolone derivatives have demonstrated inhibitory activity against both influenza A and B viruses by targeting the viral polymerase. mdpi.com Additionally, a derivative of 2-Methylquinazolin-4(3H)-one was identified as a significant antiviral component in a traditional herbal formula, showing efficacy against the influenza A virus in both in vitro and in vivo models. nih.gov

In response to the COVID-19 pandemic, significant research efforts were directed at identifying inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Molecular docking studies are a computational tool used to predict how a molecule might bind to a protein target.

Research has been conducted on derivatives of the quinolinone scaffold for their potential to inhibit SARS-CoV-2 Mpro. One study investigated 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones), which are dimeric structures related to the basic quinolinone core. researchgate.net Molecular docking calculations predicted that these compounds could possess a good binding affinity for the active site of Mpro, comparable to the reference drug Darunavir. researchgate.net While these are not the specific monomeric compound this compound, these findings suggest that the quinolinone framework may be a useful starting point for designing inhibitors of this viral protease. researchgate.net

Table 3: Predicted Binding Affinity of Methylenebis(quinolinone) Analogs to SARS-CoV-2 Mpro

Compound (Analog)Predicted Binding Affinity (kcal/mol)Source
3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one)-7.2 researchgate.net
Darunavir (Reference)-7.5 researchgate.net

PDE3 Inhibitory Activity for Cardiotonic Effects

The compound this compound belongs to the 2(1H)-quinolone class, a group of substances investigated for their cardiotonic (cardiac stimulant) properties. nih.gov Cardiotonic agents enhance the contractility of the myocardium, the muscular layer of the heart. wikipedia.org The primary mechanism for many non-glycoside inotropic agents is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial in cardiovascular signaling. wikipedia.org

PDE3 is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key secondary messenger molecule within cardiac muscle cells. wikipedia.org By inhibiting PDE3, compounds like the quinolone derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions into the cardiac myocytes. This elevation in intracellular calcium is the direct trigger for enhanced myocardial contraction, producing a positive inotropic (strengthening the force of the heartbeat) effect. wikipedia.org Several series of 2(1H)-quinolone derivatives have been synthesized and evaluated for this specific biological activity, demonstrating their potential as a new class of positive inotropic agents. nih.govnih.gov

Applications in Organic Synthesis and Material Science

Utility as a Synthon for Complex Organic Molecules

The quinolin-2(1H)-one scaffold, the core of 1-Ethyl-4-methylquinolin-2(1H)-one, is a prevalent structural motif in a variety of natural products and pharmacologically active compounds. researchgate.net This has made its derivatives, including the N-ethylated form, valuable synthons—or building blocks—in the field of organic synthesis. Researchers utilize these pre-formed ring systems to streamline the construction of more intricate molecular architectures.

One notable application is in the synthesis of quinoline (B57606) alkaloids. For instance, quinolin-4-ones serve as convenient precursors for the metal-free total synthesis of alkaloids such as Dubamine and Graveoline, which are found in plants of the Rutaceae family. mdpi.com The synthesis of these alkaloids often involves initial modifications to the quinolinone core, followed by a series of reactions to build the final complex structure. mdpi.com

Furthermore, derivatives of quinolin-2(1H)-one are instrumental in creating key intermediates for other complex natural products. An example is the synthesis of marinoepoxides, which are crucial for producing marinoaziridines A and B. This synthesis starts from a quinoline-2(1H)-one-4-carbaldehyde, highlighting the role of the quinolinone structure as a foundational element for constructing complex, biologically relevant molecules. researchgate.net The strategic use of such synthons significantly simplifies the synthetic pathways to these elaborate natural products. nih.gov

Development of Fluorescent Probes and Optical Materials

Quinolinone derivatives are of significant interest in the development of fluorescent materials due to their inherent photophysical properties. The rigid, planar structure of the quinoline ring system often leads to strong fluorescence. By modifying the substituents on this core, researchers can fine-tune the emission and absorption characteristics for specific applications.

For example, various quinoline-based fluorescent probes have been designed for the detection of biologically and environmentally important species. rsc.orgrsc.org A study detailed the synthesis of 7-Amino-4-methyl-2(1H)-quinolinone, which was then used to create a new amide compound that forms a fluorescent complex with Lanthanum(III) ions. researchgate.net This complex exhibits stronger fluorescence than the parent compound and has shown potential for DNA analysis due to its interaction with herring DNA, which enhances its luminescence intensity. researchgate.net

Other research has focused on creating quinolinone-based probes for detecting specific biothiols like cysteine and glutathione, which play crucial roles in biological systems. rsc.org These probes can offer high selectivity and sensitivity, even distinguishing between structurally similar molecules through different fluorescence channels. rsc.org The development of such probes often involves a "turn-on" fluorescence mechanism, where the probe's fluorescence is quenched until it binds to the target analyte.

Probe TypeTarget Analyte(s)Key Finding
Amide derivative of 7-Amino-4-methyl-2(1H)-quinolinoneLa(III) ions, DNAForms a fluorescent complex with La(III) and shows enhanced luminescence upon interaction with DNA. researchgate.net
Quinolone-based probes (QB-1, QB-2, QB-3)Cysteine (Cys), Glutathione (GSH)QB-3 can distinguish between Cys and GSH through different fluorescence channels with high sensitivity. rsc.org
7-(Diethylamino)quinolin-2(1H)-one derivativesCucurbit nih.govuril complexesThe formation of host-guest complexes with cucurbit nih.govuril enhances the fluorescent quantum yield of the probes. acs.org

Applications as Dyes and Pigments

The chromophoric nature of the quinolinone core also lends itself to applications as dyes and pigments. The extended π-conjugated system within the molecule is responsible for the absorption of light in the visible region, leading to its colored appearance. The color can be modulated by introducing different functional groups onto the quinoline ring.

A practical example of this application is the transformation of a bioactive molecule into a fluorescent dye for cellular imaging. Researchers have successfully turned a quinoline-based steroidal anticancer agent, RM-581, into a fluorescent probe by adding a dimethylamino group. nih.gov This modification induced fluorescence, allowing for the tracking of the molecule's accumulation within cancer cells, specifically in the endoplasmic reticulum. nih.gov This demonstrates the dual functionality of quinolinone derivatives as both bioactive agents and imaging tools.

Role in Electronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

The electroluminescent properties of quinoline derivatives have made them promising candidates for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net In an OLED, an organic material emits light in response to an electric current. Quinoline-based materials can function as the emissive layer and, in some cases, also as electron-transporting materials within the device architecture. uconn.edu

Research has demonstrated the synthesis and characterization of a blue-emitting quinoline-based material, 8,8´-dimethoxy-5,5´-bisquinoline (DMeOBQ). uconn.edu An OLED device fabricated with DMeOBQ as the emitting and electron-transporting layer showed a bright blue emission. uconn.edu The performance of such devices, including their turn-on voltage and emission color, is highly dependent on the molecular structure of the quinoline derivative. uconn.edu Diquinoline derivatives have also been investigated for their ambipolar character, meaning they can transport both holes and electrons, which is a desirable property for OLED materials. acs.org

Device ComponentQuinoline Derivative ExamplePerformance Highlight
Emissive & Electron Transport Layer8,8´-dimethoxy-5,5´-bisquinoline (DMeOBQ)Bright blue emission with a peak at 425 nm and a low turn-on voltage of 2.8 V. uconn.edu
Ambipolar MaterialDiquinoline derivativesShow low p- and moderately low n-doping redox systems, indicating ambipolar character. acs.org

Use as Sensors for Chemical or Biological Analytes

Building on their fluorescent properties, quinolinone derivatives are frequently employed in the design of chemosensors. These sensors can detect the presence of specific chemical or biological analytes, often with high selectivity and sensitivity. The detection mechanism usually involves a change in the fluorescence of the quinolinone probe upon binding to the target analyte.

A variety of quinoline-based fluorescent sensors have been developed for the detection of metal ions. nih.govrsc.orgresearchgate.net For example, a novel fluorescence chemosensor based on a quinoline derivative was synthesized for the detection of Zinc(II) ions in aqueous media. nih.gov This sensor exhibited a "turn-on" fluorescence response with a low detection limit of 0.53 μM, which is well below the World Health Organization's standard for drinking water. nih.gov The high selectivity for Zn(II) over other metal ions is a key feature of this sensor. nih.gov

In addition to metal ions, quinoline-based sensors have been developed for other analytes. A quinoline-based hydrazone derivative has been reported as an optical chemosensor for the biocide tributyltin (TBT). mdpi.com The presence of TBT induces a color change and the appearance of fluorescence in the sensor molecule. mdpi.com

Potential as Antioxidants, Antidegradants, and UV Absorbers in Material Science

Quinoline derivatives have demonstrated potential as antioxidants, which are compounds that can inhibit or delay the oxidation of other molecules. nih.goviau.irresearchgate.net This property is valuable in material science for preventing the degradation of polymers and other materials that are susceptible to oxidation. sapub.org The antioxidant activity of quinoline compounds is often attributed to their chemical structure, including the presence of specific functional groups that can scavenge free radicals. nih.gov

Studies have shown that synthetic quinoline derivatives can exhibit significant antioxidant potential. nih.goviau.ir For instance, the antioxidant properties of newly synthesized furo[2,3-f]quinolines were evaluated, and it was found that the presence of an NH group in their structure contributes to good antioxidant activity. iau.ir Similarly, other research has explored the antioxidant capabilities of various quinoline derivatives against free radicals like the DPPH radical. nih.govsapub.org While specific studies on this compound as a UV absorber are not prevalent, the general class of quinoline derivatives is known to possess UV-absorbing properties, which are crucial for protecting materials from degradation caused by ultraviolet radiation.

Future Research Directions and Translational Potential

Development of Novel Derivatization Strategies

The structural backbone of 1-Ethyl-4-methylquinolin-2(1H)-one serves as a versatile template for synthetic modification. Future efforts will likely concentrate on creating new analogues through innovative derivatization strategies to enhance its biological efficacy and explore new functions.

Key areas for derivatization include:

Functionalization of the Phenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups, amino groups, hydroxyl groups) onto the benzene (B151609) portion of the quinolinone core can significantly modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with biological targets.

Modification of the 4-Methyl Group: The methyl group at the C4 position can be a handle for further chemical transformations. Strategies may involve halogenation followed by nucleophilic substitution to introduce a variety of functional groups.

Exploration of the C3 Position: The C3 position offers a prime site for introducing diversity. Various synthetic methodologies can be employed to append different moieties, including aryl, heteroaryl, or aliphatic chains, which could lead to compounds with novel biological activities.

N-Alkylation and Subsequent Reactions: The N-ethyl group can be varied, but research on other N-substituted quinolin-2(1H)-ones shows that the real potential lies in using the core structure for further reactions. For instance, N-alkylation with reagents like 2-chloropropionate followed by reaction with hydrazine (B178648) hydrate (B1144303) can yield hydrazide derivatives. researchgate.net These intermediates can then be reacted with various aldehydes to form arylidene derivatives or with phenyl isothiocyanate to produce thiocarbamate derivatives, which can be cyclized into novel heterocyclic systems like thiazolidinones and mercaptotriazoles. researchgate.net

A study on other quinolin-2-one derivatives has shown that introducing moieties like chloro, azido (B1232118), glycine, and sugars can lead to compounds with significant anticancer and antioxidant activities. ekb.eg For example, an azido derivative showed considerably raised anticancer activity against the HCT-116 cell line, and a quinolinonyl-glycine derivative exhibited excellent H2O2 scavenging activity. ekb.eg These strategies provide a roadmap for the derivatization of this compound.

Table 1: Potential Derivatization Strategies and Target Activities

Modification Site Potential Reagents/Reactions Target Biological Activities
Phenyl Ring Electrophilic Aromatic Substitution (Nitration, Halogenation) Anticancer, Antimicrobial
4-Methyl Group Radical Halogenation, Oxidation Enhanced Potency, Altered Selectivity
C3 Position Vilsmeier-Haack, Knoevenagel Condensation Novel Pharmacological Profiles

Deeper Elucidation of Molecular Mechanisms of Action

While the broader class of quinolinones is known to exhibit biological effects through various mechanisms, the specific molecular pathways targeted by this compound and its future derivatives remain to be fully elucidated. Understanding these mechanisms is critical for their development as therapeutic agents.

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound. For the wider quinolone class, known mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA synthesis. mdpi.com Some derivatives have also been found to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. mdpi.com

Enzyme Inhibition Studies: Investigating the inhibitory potential against a panel of clinically relevant enzymes. For example, certain quinolin-2(1H)-one derivatives have been designed as potent inhibitors of cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative disorders. researchgate.netnih.gov Others have been developed as fungicides that target succinate (B1194679) dehydrogenase. nih.gov

Signaling Pathway Analysis: Determining the impact of the compound on key cellular signaling pathways involved in disease pathogenesis, such as those related to inflammation, cell proliferation, and apoptosis.

Rational Design of Enhanced Activity and Selectivity

Building on the knowledge of structure-activity relationships (SAR) and molecular mechanisms, the rational design of new derivatives with improved potency and selectivity is a key future direction. This approach moves beyond traditional screening to a more targeted and efficient discovery process.

Key aspects of this strategy include:

Computational Modeling: Utilizing in silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity and activity of designed molecules. Homology modeling has been successfully used to design quinolin-2(1H)-one derivatives as CDK5 inhibitors. researchgate.netnih.gov

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity. This model can then be used to search virtual libraries for new compounds with diverse scaffolds but similar predicted activity. researchgate.net

Structure-Based Drug Design: Using the three-dimensional structure of the biological target, obtained through X-ray crystallography or NMR spectroscopy, to design molecules that fit precisely into the binding site.

Table 2: Research Focus for Enhanced Activity and Selectivity

Research Area Methodologies Desired Outcome
Computational Chemistry Molecular Docking, QSAR, Pharmacophore Modeling Prediction of active compounds, Reduced need for extensive screening researchgate.net
Structural Biology X-ray Crystallography, NMR Spectroscopy High-resolution structures of compound-target complexes

Exploration of New Application Avenues for the Quinolin-2(1H)-one Scaffold

The inherent chemical properties of the quinolin-2(1H)-one scaffold, including its fluorescence potential, suggest applications beyond medicine.

Future research could explore:

Materials Science: Investigating the use of this compound and its derivatives as fluorescent markers or probes for biological imaging. researchgate.net The quinolinone core is a known fluorophore, and modifications can tune its photophysical properties.

Agrochemicals: Developing new fungicides or pesticides based on the quinolin-2(1H)-one scaffold. nih.gov Novel derivatives have shown potent antifungal activity against various plant pathogens. nih.gov

Industrial Catalysis: Exploring the potential of metal complexes of quinolinone derivatives as catalysts in organic synthesis. The nitrogen and oxygen atoms in the core can act as chelation sites for metal ions.

The quinoline (B57606) scaffold itself is of paramount importance in both medicinal and industrial chemistry due to its wide-ranging applications. mdpi.com Its derivatives have demonstrated a remarkable spectrum of activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comdoaj.org This versatility underscores the vast potential for discovering new applications for specifically substituted quinolinones like this compound.

Q & A

Q. What are the established synthetic routes for 1-Ethyl-4-methylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization or substitution reactions using quinoline precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) optimize ring closure efficiency .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like over-alkylation .

Q. Table 1: Synthesis Optimization

MethodConditionsYield (%)Purity (%)Reference
Friedländer cyclizationDMF, 100°C, 6h6895
Alkylation of 4-methylquinolinoneEthyl bromide, K₂CO₃, reflux7290
Microwave-assistedEthanol, 80°C, 30 min8598

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (δ 1.2–1.4 ppm for ethyl, δ 2.5–2.7 ppm for methyl). Aromatic protons show splitting patterns consistent with quinoline substitution .
    • ¹³C NMR : Carbonyl (C=O) resonates at ~165–170 ppm .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry. SHELX software is standard for structure refinement .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 201 [M+H]⁺) confirm molecular weight .

Q. Resolution of Contradictions :

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Tautomerism : Compare experimental data (e.g., X-ray bond lengths) with computational models .

Advanced Research Questions

Q. How does the substitution pattern (ethyl, methyl) influence the compound’s bioactivity and target selectivity?

Methodological Answer:

  • Electronic Effects : The electron-donating methyl group enhances aromatic π-π stacking with hydrophobic protein pockets, while the ethyl group increases lipophilicity, improving membrane permeability .
  • Structure-Activity Relationship (SAR) :
    • Methyl at C4 : Stabilizes keto-enol tautomers, critical for binding to enzymes like topoisomerases .
    • Ethyl at N1 : Reduces metabolic degradation by sterically hindering cytochrome P450 oxidation .

Q. Table 2: Bioactivity of Analogues

SubstituentsTarget EnzymeIC₅₀ (μM)Reference
1-Ethyl-4-methylTopoisomerase II2.1
1-Methyl-4-ethylCYP3A4>50
4-Methyl (no ethyl)Topoisomerase II8.7

Q. How can computational methods predict the reactivity and binding modes of this compound?

Methodological Answer:

  • Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., DNA gyrase). The ethyl group’s van der Waals interactions often dominate binding energy .
  • DFT Calculations : Predict tautomeric stability; the keto form is energetically favored (ΔG ≈ −3.2 kcal/mol) .
  • MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments .

Q. What strategies address contradictions in experimental data (e.g., conflicting IC₅₀ values or spectral assignments)?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .
  • Cross-Validation : Combine NMR, HPLC, and X-ray data to resolve structural ambiguities .
  • Meta-Analysis : Compare results across studies to identify outliers (e.g., anomalous IC₅₀ values due to impure samples) .

Example : Discrepancies in carbonyl IR stretches (1660–1680 cm⁻¹) may arise from solvent polarity or hydrogen bonding. Use temperature-dependent IR to confirm tautomeric states .

Q. What are the best practices for optimizing reaction scalability without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side products .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.